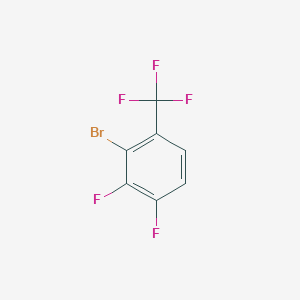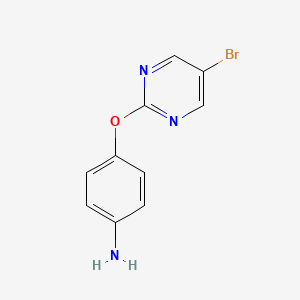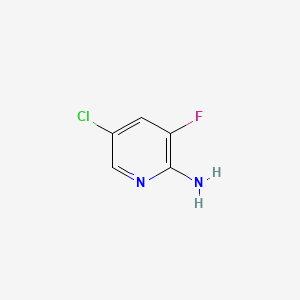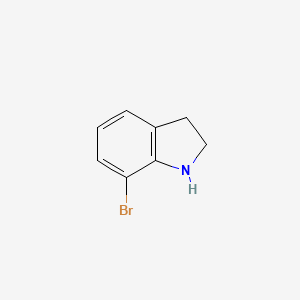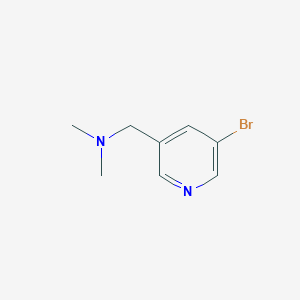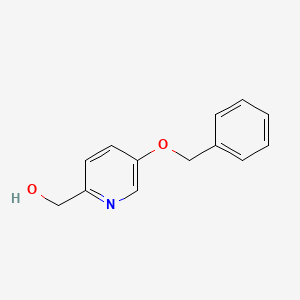
(5-(Benzyloxy)pyridin-2-yl)methanol
概要
説明
“(5-(Benzyloxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol.
Synthesis Analysis
The synthesis of “(5-(Benzyloxy)pyridin-2-yl)methanol” and its derivatives has been a subject of research. For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study discussed the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .科学的研究の応用
-
Synthesis of Novel Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Method : The exact method of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reactions under controlled conditions to form the desired pyrimidine derivatives .
- Results : These novel pyrimidine derivatives were found to have anti-fibrotic activities when evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
Drug Discovery with AlphaFold
- Field : Bioinformatics and Drug Discovery
- Application : While not directly mentioned, compounds like “(5-(Benzyloxy)pyridin-2-yl)methanol” could potentially be used in drug discovery processes with tools like AlphaFold .
- Method : AlphaFold can predict the structures of DNA, RNA, and molecules like ligands, which are essential to drug discovery. This could potentially be used to predict how a compound like “(5-(Benzyloxy)pyridin-2-yl)methanol” interacts with these biological structures .
- Results : The impact of AlphaFold will depend on how accurate its predictions are. For some uses, AlphaFold 3 has double the success rate of similar leading models like RoseTTAFold .
-
Custom Synthesis
- Field : Organic Chemistry
- Application : This compound could potentially be used in custom synthesis of various organic compounds .
- Method : The exact method of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reactions under controlled conditions to form the desired organic compounds .
- Results : The results would depend on the specific synthesis pathway and the desired organic compounds .
-
Safety and Yield Reaction Conditions
- Field : Chemical Engineering
- Application : This compound could potentially be used in studies investigating safety and yield reaction conditions .
- Method : The method would involve conducting various reactions with this compound under different conditions and analyzing the safety and yield .
- Results : The results would provide valuable data on the safety and yield of reactions involving this compound .
特性
IUPAC Name |
(5-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGLFQHWXNTFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471354 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)pyridin-2-yl)methanol | |
CAS RN |
59781-11-2 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

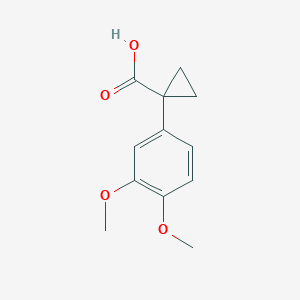
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
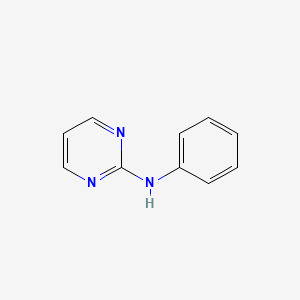
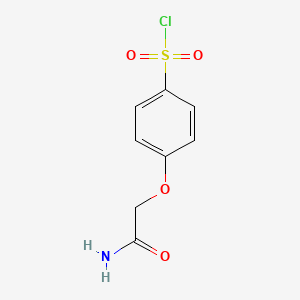
![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)
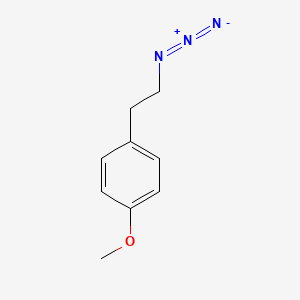
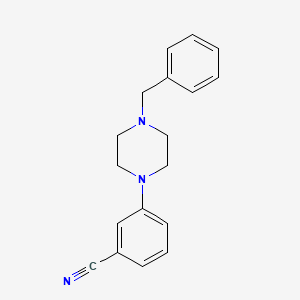
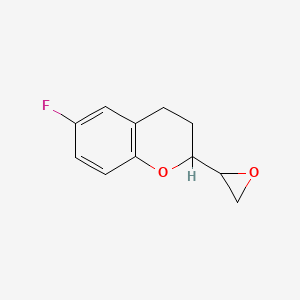
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)
